molecular formula C7H3BrF2O B1336277 6-Bromo-2,3-difluorobenzaldehyde CAS No. 360576-04-1

6-Bromo-2,3-difluorobenzaldehyde

Cat. No. B1336277
M. Wt: 221 g/mol
InChI Key: LAVPYRPTHABUAD-UHFFFAOYSA-N
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Description

6-Bromo-2,3-difluorobenzaldehyde is a compound that is structurally related to various brominated benzaldehydes which have been studied for their interesting properties and potential applications. While the specific compound of interest is not directly discussed in the provided papers, insights can be drawn from closely related compounds such as 6-bromo-2,3-dimethoxybenzaldehyde (6-BRB) and other bromobenzaldehydes. These compounds are of interest due to their structural characteristics and the effects that substituents have on their physical, chemical, and optical properties .

Synthesis Analysis

The synthesis of bromobenzaldehydes can involve various chemical reactions. For instance, a one-pot allylboration-Heck reaction has been developed for the synthesis of 3-methyleneindan-1-ols from 2-bromobenzaldehydes, demonstrating the versatility of bromobenzaldehydes as intermediates in organic synthesis . Additionally, the Friedländer synthesis approach has been used to incorporate bromobenzaldehyde derivatives into novel chelating ligands, indicating the reactivity of such compounds in condensation reactions .

Molecular Structure Analysis

The molecular structure of bromobenzaldehydes can be significantly influenced by the position and nature of the substituents on the aromatic ring. For example, in the case of 6-BRB, the bromine atom and methoxy groups affect the crystal packing and intermolecular interactions, as evidenced by X-ray diffraction studies and theoretical calculations . The deviation of the bromine atom from the plane of the benzene ring and the orientation of the aldehyde group are also notable structural features that can influence the reactivity and properties of these compounds .

Chemical Reactions Analysis

Bromobenzaldehydes participate in various chemical reactions due to the presence of the reactive aldehyde group and the bromine atom, which can act as a good leaving group or participate in electrophilic aromatic substitution. The Friedländer synthesis mentioned earlier is an example of how bromobenzaldehydes can be used to construct complex organic molecules with potential applications in material science and coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzaldehydes are closely related to their molecular structure. The presence of bromine and other substituents like methoxy groups can affect the compound's dipole moment, polarizability, and kinetic stability. For instance, the kinetic stability of 6-BRB is lower than its non-brominated counterpart, and the bromine substitution enhances the nonlinear third-order susceptibility, making it a candidate for nonlinear optical (NLO) materials . The electronic properties, such as frontier molecular orbitals and molecular electrostatic potential maps, have been studied using density functional theory, providing insights into the reactivity and stability of these compounds .

Scientific Research Applications

Optical and Electronic Properties

  • Nonlinear Optical Properties : Research on structurally similar compounds, such as 6-bromo-2,3-dimethoxybenzaldehyde (6-BRB), has revealed their potential in nonlinear optical applications. The bromine atom enhances the nonlinear third-order susceptibility of these compounds, making them promising materials for nonlinear optical (NLO) uses (Aguiar et al., 2022).
  • Molecular Modeling : Synthesis and molecular modeling studies of bromo-dimethoxybenzaldehydes, including 6-BRB, have been conducted to understand their electronic properties. This includes the analysis of molecular orbitals and electrostatic potential maps, providing insights into their physical-chemical properties (Borges et al., 2022).

Chemical Synthesis and Applications

  • Synthetic Applications in Organic Chemistry : Bromobenzaldehydes, like 6-bromo-2,3-difluorobenzaldehyde, are crucial in organic synthesis. They serve as intermediates in the construction of various biologically and medicinally relevant compounds, as well as materials under palladium-catalyzed cross-coupling conditions (Ghosh & Ray, 2017).
  • Catalysis and Oxidation Reactions : Bromobenzaldehyde derivatives are used in catalytic processes, such as the oxidation of benzyl alcohol, demonstrating their versatility in chemical reactions (Wang et al., 2021).

Spectroscopic Studies

  • Spectroscopic Analysis : The structural and electronic properties of bromo-methoxybenzaldehydes have been studied using spectroscopic methods like FT-IR and FT-Raman, providing valuable information about their stability and reactivity (Balachandran, Santhi, & Karpagam, 2013).

Environmental and Analytical Chemistry

  • Trace Metal Analysis : Bromobenzaldehyde derivatives have been employed in the preconcentration of trace amounts of metals like copper(II) ions in water samples. This illustrates their utility in environmental monitoring and analytical chemistry (Fathi & Yaftian, 2009).

Safety And Hazards

6-Bromo-2,3-difluorobenzaldehyde may cause skin and eye irritation, and may also cause respiratory irritation . It is harmful if inhaled, comes in contact with skin, or if swallowed .

properties

IUPAC Name

6-bromo-2,3-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVPYRPTHABUAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432207
Record name 6-Bromo-2,3-difluorobenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,3-difluorobenzaldehyde

CAS RN

360576-04-1
Record name 6-Bromo-2,3-difluorobenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2,3-difluorobenzaldehyde
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Synthesis routes and methods I

Procedure details

In a similar manner to Example 9 Method A, 1-(7-fluorobenzo[b]thiophen-4-yl)propan-1-one was prepared starting from 4-bromo-1,2-difluorobenzene (39.7 g). This was lithiated and reacted with dimethylformamide to give 6-bromo-2,3-difluorobenzaldehyde (41.3 g) as a yellow solid. The aldehyde was reacted with methyl thioglycolate (14.6 ml) to give methyl 4-bromo-7-fluorobenzo[b]thiophene-2-carboxylate (31.2 g) as a yellow solid. The ester was hydrolysed to give 4-bromo-7-fluorobenzo[b]thiophene-2-carboxylic acid (37.25 g) as a yellow solid which was decarboxylated using copper and quinoline at 170-180° C. for 4 hours to give 4-bromo-7-fluorobenzo[b]thiophene (18.2 g) as a white solid, m.p. 47-48° C. This compound (7.4 g) was reacted with magnesium (0.85 g) and then with N-methoxy-N-methylpropionamide (5.6 g) to give 1-(7-fluorobenzo[b]thiophen-4-yl)propan-1-one (2.1 g) as an oil which was used without further purification.
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1-(7-fluorobenzo[b]thiophen-4-yl)propan-1-one
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39.7 g
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Synthesis routes and methods II

Procedure details

A solution of 152 mmol of 2,2,6,6-tetramethylpiperidine and 152 mmol of n-butyllithium (1.6 M solution in n-hexane) in 280 ml of dry tetrahydrofuran is admixed with 145 mmol of 1-bromo-3,4-difluorobenzene at −75° C. This temperature is maintained for 4 hours, and then 174 mmol of DMF are added dropwise. The reaction mixture is then slowly thawed, hydrolyzed with water at −20° C., acidified using hydrochloric acid and extracted with tert-butyl methyl ether. The combined organic extracts are washed with saturated sodium chloride solution and dried using sodium sulfate. The solvent is removed under reduced pressure, and the raw product is purified by chromatography over silica gel (eluent: dichloromethane/n-heptane 1:1) and recrystallization from n-heptane, yielding 18 g (56%) of 2-bromo-5,6-difluorobenzaldehyde in the form of slightly yellow crystals.—M.p.: 40-43.5° C.—1H-NMR (400 MHz, CDCl3/TMS): δ=10.31 (dd, 4J(HF)=2 Hz, 5J(HF)=1.5 Hz, 1 H, CHO), 7.45 (ddd, 3J(HH)=9 Hz, 4J(HF)=4 Hz, 5J(HF)=2 Hz, 1 H, Har), 7.28 (ddd, 3J(HH)=9 Hz, 3J(HF)=9 Hz, 4J(HF)=8 Hz, 1 H, Har).—19F-NMR (376.5 MHz, 1H broad-band decoupled, CDCl3/CFCl3): δ=−136.4 (d, 3J=19.2 Hz), −139.2 (d, 3J=19.2 Hz).
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152 mmol
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152 mmol
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145 mmol
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174 mmol
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280 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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